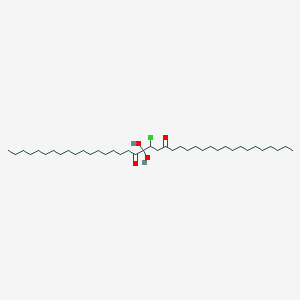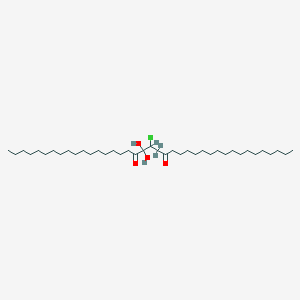
rac 2-Oleoyl-3-chloropropanediol-d5, 95per cent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 2-Oleoyl-3-chloropropanediol-d5, 95 percent: is a stable isotope-labeled compound. It is an isotopically labeled version of 2-Oleoyl-3-chloropropanediol, a natural compound known for its diverse physiological effects such as regulating energy metabolism and promoting weight loss . The compound is used extensively in scientific research to monitor and measure the levels of 2-Oleoyl-3-chloropropanediol within biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Oleoyl-3-chloropropanediol-d5 involves the esterification of (9Z)-9-Octadecenoic acid with 2-Chloro-1-(hydroxymethyl)ethyl ester-d5. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired isotopic labeling and purity .
Industrial Production Methods
Industrial production of rac 2-Oleoyl-3-chloropropanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required 95 percent purity. The production is carried out in compliance with relevant regulations and standards to ensure the quality and safety of the compound .
化学反应分析
Types of Reactions
rac 2-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
rac 2-Oleoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of 2-Oleoyl-3-chloropropanediol.
Biology: Employed in studies to understand the metabolic pathways and physiological effects of 2-Oleoyl-3-chloropropanediol.
Medicine: Investigated for its potential therapeutic effects in regulating energy metabolism and promoting weight loss.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of rac 2-Oleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. It is known to regulate energy metabolism by influencing the activity of enzymes involved in lipid metabolism. The compound’s stable isotope labeling allows for precise tracking and measurement within biological systems, providing valuable insights into its physiological effects .
相似化合物的比较
rac 2-Oleoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
rac 1-Oleoyl-3-chloropropanediol-d5: Another isotopically labeled version with a different positional isomer.
2-Oleoyl-3-chloropropanediol: The non-labeled version of the compound.
1-Oleoyl-2-chloropropanediol: A positional isomer with different physiological effects.
The stable isotope labeling of rac 2-Oleoyl-3-chloropropanediol-d5 provides enhanced accuracy and reliability in scientific research, making it a valuable tool for various applications.
属性
CAS 编号 |
1331669-45-4 |
|---|---|
分子式 |
C21H39ClO3 |
分子量 |
380.021 |
IUPAC 名称 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
InChI 键 |
SQEOYUUMBWVKDM-FNKKQMTJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl |
同义词 |
(9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


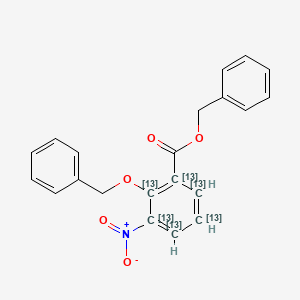
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
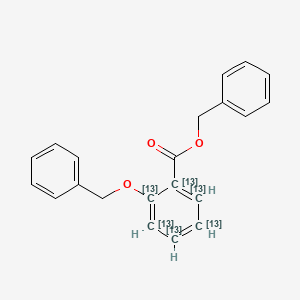
![Ochratoxin B-[d5]](/img/structure/B583418.png)
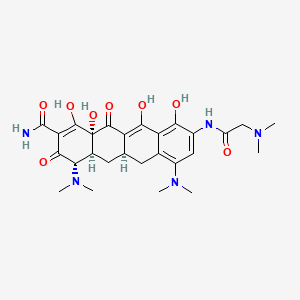
![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
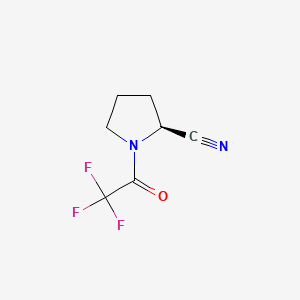
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)
